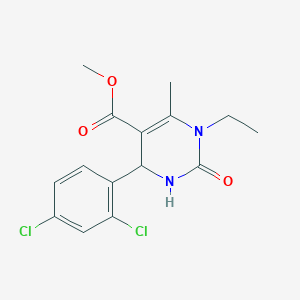![molecular formula C18H9FN2O4 B4163832 2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4163832.png)
2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GSK3β inhibitor and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the inhibition of GSK3β enzyme activity. This enzyme plays a crucial role in various cellular processes including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK3β enzyme activity leads to the activation of various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The 2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the phosphorylation of tau protein, a protein that is involved in the formation of neurofibrillary tangles in Alzheimer's disease. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have potential applications in the treatment of bipolar disorder by regulating the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potent inhibitory effect on GSK3β enzyme activity, its ability to regulate various cellular processes, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for specialized equipment and expertise for its synthesis and handling, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Studies to identify potential new targets for this compound in various cellular processes.
3. Development of new synthetic methods for the production of this compound.
4. Studies to determine the potential applications of this compound in the treatment of other diseases.
5. Studies to determine the potential applications of this compound in the field of regenerative medicine.
Aplicaciones Científicas De Investigación
The 2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK3β), an enzyme that plays a crucial role in various cellular processes including glycogen metabolism, gene expression, and cell differentiation. This compound has been shown to have potential applications in the treatment of various diseases including Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O4/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21(24)25)9-8-14(16(12)13)18(20)23/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDWNLCNJRKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-amino-5-bromo-1-ethyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4163768.png)
![5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163770.png)
methyl]-8-quinolinol](/img/structure/B4163771.png)
![N-(2-methyl-1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163774.png)

![cyclopentyl 7-[4-(dimethylamino)phenyl]-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163785.png)
![5-chloro-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163803.png)
![2-chloro-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163810.png)

![N-(2-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163815.png)
![2-[2-(1H-benzimidazol-1-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4163834.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163842.png)
![3-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4163856.png)